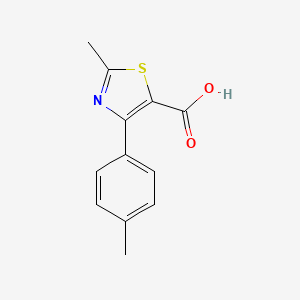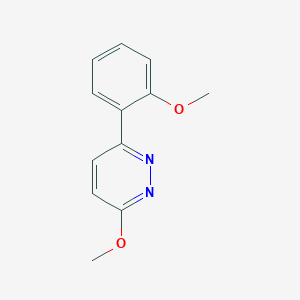
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate typically involves the reaction of tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate with appropriate reagents under controlled conditions. For example, one method involves adding sodium methoxide to an ice-cold solution of the compound in methanol, followed by stirring at room temperature for 16 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process generally involves standard organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Sodium Methoxide: Used in the preparation of the compound.
Methanol: Common solvent for the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a tool for understanding biological processes .
Industry: In the industrial sector, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14ClN3O2 |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-5-7(11)13-8/h5-6H,1-4H3 |
InChI-Schlüssel |
GLHNAWJMCRAYPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)







![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)
![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)



